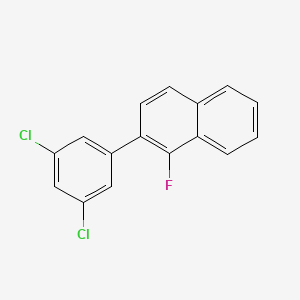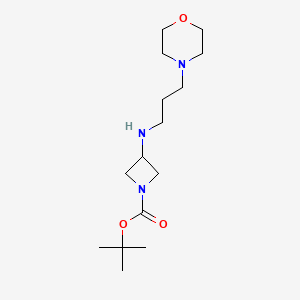
6-Chloro-2-(3-chlorophenyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-2-(3-clorofenil)quinolin-4(1H)-ona es un compuesto químico perteneciente a la familia de las quinolinas. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Cloro-2-(3-clorofenil)quinolin-4(1H)-ona típicamente implica la reacción de 3-cloroanilina con 2-clorobenzoil cloruro en condiciones ácidas para formar un intermedio. Este intermedio se cicla entonces para formar la estructura del núcleo de quinolina. Las condiciones de reacción suelen incluir el uso de un ácido fuerte como el ácido clorhídrico y un disolvente como el etanol o el ácido acético.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Cloro-2-(3-clorofenil)quinolin-4(1H)-ona puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar derivados de óxido de quinolina N.
Reducción: Las reacciones de reducción pueden convertir el núcleo de quinolina en derivados de tetrahidroquinolina.
Sustitución: Las reacciones de sustitución de halógeno pueden reemplazar los átomos de cloro por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleófila pueden llevarse a cabo utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Principales productos formados
Oxidación: Derivados de óxido de quinolina N.
Reducción: Derivados de tetrahidroquinolina.
Sustitución: Varios derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
6-Cloro-2-(3-clorofenil)quinolin-4(1H)-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de derivados de quinolina más complejos.
Biología: Estudiado por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-2-(3-clorofenil)quinolin-4(1H)-ona implica su interacción con dianas moleculares específicas. En sistemas biológicos, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las vías y dianas exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
2-Cloroquinolina: Otro derivado de quinolina con propiedades químicas similares.
3-Cloro-4-quinolinona: Comparte similitudes estructurales pero difiere en la posición del átomo de cloro.
6-Cloroquinolina: Estructura del núcleo similar pero carece del grupo clorofenilo adicional.
Singularidad
6-Cloro-2-(3-clorofenil)quinolin-4(1H)-ona es única debido a la presencia de ambos átomos de cloro y el grupo clorofenilo, que pueden influir en su reactividad química y actividad biológica. Esta estructura distintiva puede conferir ventajas específicas en ciertas aplicaciones, como propiedades antimicrobianas mejoradas o perfiles farmacocinéticos mejorados.
Propiedades
Número CAS |
828264-36-4 |
|---|---|
Fórmula molecular |
C15H9Cl2NO |
Peso molecular |
290.1 g/mol |
Nombre IUPAC |
6-chloro-2-(3-chlorophenyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-10-3-1-2-9(6-10)14-8-15(19)12-7-11(17)4-5-13(12)18-14/h1-8H,(H,18,19) |
Clave InChI |
VNCJZVRLRTTYSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11835304.png)






![(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one](/img/structure/B11835347.png)



![1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol](/img/structure/B11835372.png)


